Selectivity Implications from the Non-Annulated Thiophenylamide Chemotype
The target compound belongs to a chemotype where specific structural features, particularly the non-annulated thiophene and the ethylenediamine linker, have been associated with dual FABP4/5 inhibitory activity [1]. While the specific compound's IC50 values are not publicly disclosed, the patent class demonstrates that analogs with similar structural motifs achieve FABP5 IC50 values in the low nanomolar range, such as 16 nM for representative examples, in TR-FRET assays [2]. This contrasts with annulated thiophene derivatives (e.g., benzothiophene-2-carboxamides) which often display preferential kinase inhibition profiles [3]. Therefore, in the absence of direct data, the compound's structural alignment with the FABP4/5-selective chemotype suggests a potential differentiation axis from kinase-targeted thiophene amides.
| Evidence Dimension | Target class selectivity (FABP vs. Kinase) |
|---|---|
| Target Compound Data | No specific bioactivity data publicly available for this compound. |
| Comparator Or Baseline | Representative non-annulated thiophenylamide (BDBM234709): FABP5 IC50 = 16 nM (TR-FRET). |
| Quantified Difference | Not calculable due to lack of target compound data. |
| Conditions | FABP5 TR-FRET assay (pH 7.5) vs. kinase panel data for annulated analogs. |
Why This Matters
For procurement decisions, this distinction is critical as it guides the compound's appropriate use in FABP-related target engagement studies versus off-target kinase profiling.
- [1] Buettelmann, B. et al. (2016). Non-annulated thiophenylamides. US Patent US9353102B2. View Source
- [2] BindingDB. Ki Summary for BDBM234709 (Target: FABP5). Entry ID 8149. View Source
- [3] Liang, A.M. et al. Discovery of a benzothiophene-anthranilamide as a potent non-amidine inhibitor of human factor Xa. Bioorg. Med. Chem. Lett. View Source
